
4-Chloro-2-methyl-6-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methyl-6-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-nitropyridine typically involves the nitration of 4-chloro-2-methylpyridine. The process can be summarized as follows:
Starting Material: 4-Chloro-2-methylpyridine.
Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at a controlled temperature to ensure the selective introduction of the nitro group at the 6-position.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high conversion rates and minimize by-products.
化学反応の分析
Types of Reactions
4-Chloro-2-methyl-6-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields 4-chloro-2-methyl-6-aminopyridine.
Substituted Pyridines: Nucleophilic substitution reactions produce various substituted pyridines depending on the nucleophile used.
Carboxylic Acids: Oxidation of the methyl group results in the formation of 4-chloro-2-carboxy-6-nitropyridine.
科学的研究の応用
4-Chloro-2-methyl-6-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to undergo various chemical modifications.
Material Science: It is utilized in the synthesis of functional materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the effects of nitro and chloro substituents on biological activity and molecular interactions.
作用機序
The mechanism of action of 4-Chloro-2-methyl-6-nitropyridine depends on its chemical reactivity and the specific application. For instance:
Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic attack due to the electron-withdrawing effects of the nitro group, which increases the electrophilicity of the carbon atom.
Reduction: The nitro group undergoes reduction through a series of electron transfer steps, ultimately forming an amino group.
Oxidation: The methyl group is oxidized through the formation of intermediate species such as alcohols and aldehydes before yielding the carboxylic acid.
類似化合物との比較
Similar Compounds
4-Chloro-2,6-dimethyl-3-nitropyridine: Similar structure but with an additional methyl group at the 6-position.
2-Chloro-4-methyl-5-nitropyridine: The positions of the chlorine and nitro groups are different.
2-Methyl-4-nitropyridine N-oxide: Contains an N-oxide group instead of a chlorine atom.
Uniqueness
4-Chloro-2-methyl-6-nitropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the pyridine ring allows for a wide range of chemical transformations and functionalizations.
特性
分子式 |
C6H5ClN2O2 |
|---|---|
分子量 |
172.57 g/mol |
IUPAC名 |
4-chloro-2-methyl-6-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(7)3-6(8-4)9(10)11/h2-3H,1H3 |
InChIキー |
HKFQYWDDJXMBJO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
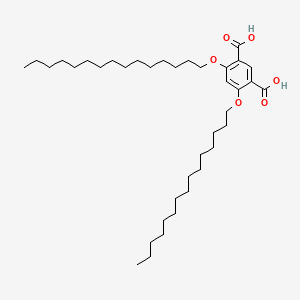


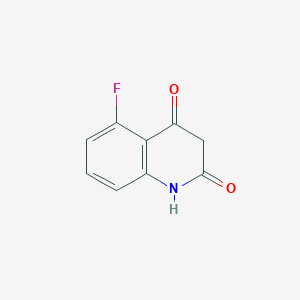
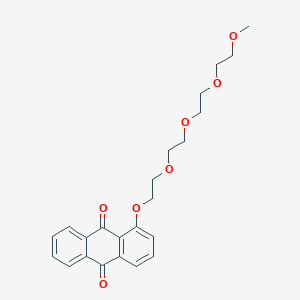
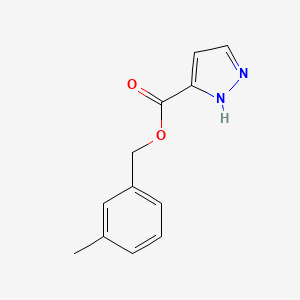
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
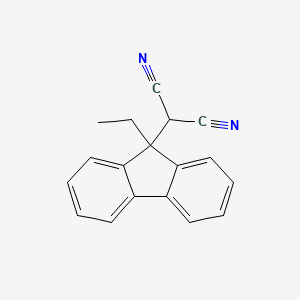
![Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine](/img/structure/B13143914.png)
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)
